Cas no 113586-29-1 (3,6-diazabicyclo3.2.2nonane)

3,6-diazabicyclo3.2.2nonane structure
3,6-diazabicyclo3.2.2nonane structure
Product Name:3,6-diazabicyclo3.2.2nonane
CAS No:113586-29-1
MF:C7H14N2
MW:126.199461460114
MDL:MFCD19227632
CID:2879460
PubChem ID:19081323
Update Time:2025-05-18

3,6-diazabicyclo3.2.2nonane Chemical and Physical Properties

Names and Identifiers

    • 3,6-diazabicyclo[3.2.2]nonane
    • 3,6-diazabicyclo3.2.2nonane
    • AKOS006377786
    • EN300-2969298
    • 113586-29-1
    • SCHEMBL2960226
    • MDL: MFCD19227632
    • Inchi: 1S/C7H14N2/c1-2-7-5-8-3-6(1)4-9-7/h6-9H,1-5H2
    • InChI Key: IUFRXYVUJWLFFS-UHFFFAOYSA-N
    • SMILES: N1CC2CNCC1CC2

Computed Properties

  • Exact Mass: 126.11600
  • Monoisotopic Mass: 126.115698455Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06000
  • LogP: 0.61540

3,6-diazabicyclo3.2.2nonane Pricemore >>

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Additional information on 3,6-diazabicyclo3.2.2nonane

Professional Introduction to Compound with CAS No. 113586-29-1 and Product Name 3,6-diazabicyclo[3.2.2]nonane

The compound with the CAS number 113586-29-1 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical research and development. The product name, 3,6-diazabicyclo[3.2.2]nonane, provides a precise molecular description, indicating a bicyclic structure with two nitrogen atoms incorporated into the ring system. This unique arrangement imparts distinct chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The bicyclic framework of 3,6-diazabicyclo[3.2.2]nonane serves as an excellent scaffold for designing molecules with enhanced binding affinity and selectivity towards biological targets. The presence of nitrogen atoms within the ring system allows for diverse functionalization strategies, enabling chemists to tailor the compound's properties for specific applications.

In particular, the nitrogen-rich environment of 3,6-diazabicyclo[3.2.2]nonane makes it a promising candidate for inhibiting enzymes that play crucial roles in various diseases, including cancer and inflammatory disorders. Studies have demonstrated that such nitrogen-containing heterocycles can interact with key amino acid residues in enzyme active sites, thereby modulating their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions, which are highly dependent on the precise arrangement of atoms within the molecule.

One of the most compelling aspects of 3,6-diazabicyclo[3.2.2]nonane is its potential to serve as a precursor for more complex pharmacophores. By leveraging its rigid bicyclic core, researchers can introduce additional functional groups or side chains that enhance pharmacological potency and reduce off-target effects. This modular approach to drug design aligns well with current trends in medicinal chemistry, where structural diversity is key to identifying effective therapeutic agents.

The synthesis of 3,6-diazabicyclo[3.2.2]nonane presents unique challenges due to its strained ring system and the need for precise control over reaction conditions. However, recent methodological innovations have made it possible to access this compound in high yields and purity, facilitating further exploration of its biological activity. Techniques such as transition-metal-catalyzed cyclizations and directed ortho-metalation have been particularly useful in constructing the desired bicyclic architecture.

From a computational chemistry perspective, 3,6-diazabicyclo[3.2.2]nonane has been extensively studied to understand its molecular interactions and potential binding modes with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound might interact with proteins and nucleic acids, guiding the design of next-generation derivatives with improved pharmacological profiles.

The therapeutic potential of 3,6-diazabicyclo[3.2.2]nonane has also been explored in preclinical studies, where it has shown promise in models of cancer and neurodegenerative diseases. Its ability to modulate enzyme activity and interfere with disease-related signaling pathways makes it an attractive candidate for further development into a clinical drug candidate.

As research in this area continues to evolve, it is likely that new synthetic routes and applications for 3,6-diazabicyclo[3.2.2]nonane will emerge, further solidifying its importance in pharmaceutical chemistry. The compound's unique structural features offer a rich foundation for innovation, and its potential to address unmet medical needs makes it a cornerstone of modern drug discovery efforts.

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